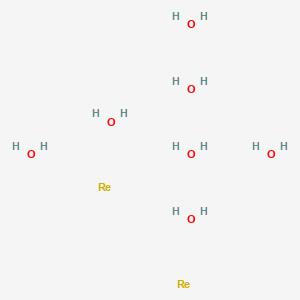
rhenium;heptahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Rhenium (VII) oxide can be synthesized by oxidizing rhenium metal or rhenium compounds in an oxygen-rich environment. One common method involves heating rhenium metal in the presence of oxygen at temperatures around 400-425°C. The reaction typically takes about 6 hours to complete, resulting in the formation of bright yellow rhenium (VII) oxide .
Industrial Production Methods
In industrial settings, rhenium (VII) oxide is produced by oxidizing rhenium-containing residues from the extraction of molybdenum and copper ores. The residues are treated with oxygen at high temperatures to yield rhenium (VII) oxide, which is then purified to achieve the desired 99.99% purity .
Analyse Des Réactions Chimiques
Types of Reactions
Rhenium (VII) oxide undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent in reactions with organic and inorganic compounds.
Reduction: It can be reduced to lower oxidation states of rhenium.
Substitution: It participates in substitution reactions with other compounds.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include olefins and alcohols, with conditions typically involving mild temperatures and the presence of a solvent.
Reduction Reactions: Reducing agents such as hydrogen or hydrazine are used under controlled conditions.
Substitution Reactions: These reactions often involve ligands or other metal complexes.
Major Products Formed
Oxidation: Products include oxidized organic compounds and rhenium trioxide.
Reduction: Products include lower oxidation state rhenium compounds.
Substitution: Products include substituted rhenium complexes.
Applications De Recherche Scientifique
Rhenium (VII) oxide is widely used in scientific research due to its unique properties:
Chemistry: It serves as a catalyst in olefin oxidation, metathesis, and other transformations.
Biology: It is used in the synthesis of biologically active rhenium complexes.
Industry: It is used in the production of high-performance alloys and as a catalyst in petrochemical processes
Mécanisme D'action
Rhenium (VII) oxide exerts its effects primarily through its catalytic properties. It acts as a precursor to organorhenium oxides, which catalyze various chemical transformations. The molecular targets and pathways involved include the activation of olefins and other substrates, facilitating their conversion into desired products .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Rhenium trioxide (ReO3)
- Rhenium dioxide (ReO2)
- Methylrhenium trioxide (CH3ReO3)
Uniqueness
Rhenium (VII) oxide is unique due to its high oxidation state and strong oxidizing properties. Compared to rhenium trioxide and rhenium dioxide, it has a higher oxidation potential, making it more effective in catalytic applications. Methylrhenium trioxide, while also a catalyst, is more specialized for specific organic transformations .
Propriétés
IUPAC Name |
rhenium;heptahydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/7H2O.2Re/h7*1H2;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCWTYNIASTDMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.[Re].[Re] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H14O7Re2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![disodium;2-[[4-[(2-amino-5-methyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B8083144.png)

![(2e)-3-{3-[3,5-Bis(Trifluoromethyl)phenyl]-1h-1,2,4-Triazol-1-Yl}-1-(3,3-Difluoroazetidin-1-Yl)prop-2-En-1-One](/img/structure/B8083163.png)





![propan-2-yl (E)-3-[3-[3-methoxy-5-(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoate](/img/structure/B8083228.png)
![2,3-dihydrothieno[3,4-b][1,4]dioxine;(E)-2-phenylethenesulfonic acid](/img/structure/B8083235.png)

![(10R,11R,12Z,17Z,19Z,21S)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone](/img/structure/B8083246.png)

